molecular formula C22H20N4O2 B6058463 2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide

2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide

Cat. No. B6058463
M. Wt: 372.4 g/mol
InChI Key: OORVMNKDHLAOOG-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, it has been found to improve cognitive function and memory by increasing the level of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide in lab experiments include its low toxicity, high potency, and specificity towards specific enzymes and proteins. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo, and its high cost of synthesis.

Future Directions

The potential future directions for 2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide research include the development of more efficient and cost-effective synthesis methods, the investigation of its potential application in other fields such as immunology and infectious diseases, and the exploration of its potential as a therapeutic agent for various neurological disorders. Additionally, the investigation of its pharmacokinetics and pharmacodynamics in vivo would provide valuable insights into its efficacy and safety as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-aminobenzoic acid with 2-bromoethylphenyl ether, followed by the reaction of the resulting compound with 4-(pyrimidin-4-yl)butan-1-amine. The final product is obtained through the reaction of the intermediate compound with carboxylic acid.

Scientific Research Applications

2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide has shown potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-(2-phenylethyl)-N-(1-pyrimidin-4-ylethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15(18-11-12-23-14-24-18)25-22(27)17-8-9-20-19(13-17)26-21(28-20)10-7-16-5-3-2-4-6-16/h2-6,8-9,11-15H,7,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVMNKDHLAOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide

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